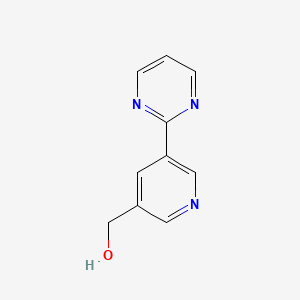

(5-(Pyrimidin-2-yl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(5-pyrimidin-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-7-8-4-9(6-11-5-8)10-12-2-1-3-13-10/h1-6,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYFQJYFHKKWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744424 | |

| Record name | [5-(Pyrimidin-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-30-6 | |

| Record name | [5-(Pyrimidin-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5-(Pyrimidin-2-yl)pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, supported by various studies and data tables.

Chemical Structure and Synthesis

The compound this compound can be synthesized through several methods involving pyridine and pyrimidine derivatives. Its structure comprises a pyrimidine ring substituted at the 2-position and a pyridine ring at the 3-position, linked via a methanol group.

1. Anticancer Activity

Research indicates that derivatives of pyridin-3-yl-pyrimidin-2-yl compounds exhibit promising anticancer properties. For instance, a study reported that synthesized derivatives showed higher cytotoxicity against the A549 lung cancer cell line compared to imatinib, a standard treatment for certain cancers. The mechanism involves inhibition of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Pyridin-Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 | 12.5 | Imatinib | 15.0 |

| 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | A549 | 10.0 | Imatinib | 15.0 |

2. Antimicrobial Activity

The compound also exhibits significant antibacterial and antifungal activities. In studies evaluating the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal species, the derivatives demonstrated superior activity compared to conventional antibiotics .

Table 2: Antimicrobial Activity of Pyridin-Pyrimidine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |

|---|---|---|---|---|

| This compound | E. coli | 18 | Ampicillin | 15 |

| This compound | S. aureus | 20 | Vancomycin | 17 |

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays, revealing IC50 values comparable to ascorbic acid, a well-known antioxidant . This suggests that the compound may help mitigate oxidative stress-related cellular damage.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Receptor Tyrosine Kinases: This action disrupts signaling pathways essential for cancer cell growth.

- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or function through interaction with bacterial enzymes.

- Antioxidant Mechanism: The presence of hydroxyl groups may facilitate electron donation, neutralizing free radicals.

Case Studies

In one notable case study, researchers synthesized a series of pyridine-pyrimidine derivatives and tested their biological activities against various cancer cell lines and microbial strains. The findings highlighted the potential for these compounds to serve as lead candidates in drug development for both cancer therapy and antimicrobial treatments .

Scientific Research Applications

Pharmaceutical Applications

The compound's biological activity positions it as a promising candidate in drug development, particularly for targeting infections and cancers. Its structural features allow for interactions with biological targets such as enzymes and receptors, which are critical in therapeutic contexts.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that derivatives of (5-(Pyrimidin-2-yl)pyridin-3-yl)methanol exhibit significant anticancer properties. For instance, a study highlighted its efficacy against human lung cancer cell lines, outperforming established drugs like imatinib in certain assays .

- Mechanism of Action : Interaction studies reveal that this compound binds to key kinases involved in cell proliferation. The compound's ability to inhibit specific kinases suggests a mechanism that could be leveraged for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

Agricultural Chemicals

The antimicrobial properties of this compound can be harnessed for developing new pesticides or fungicides. Its effectiveness against various pathogens makes it a candidate for agricultural applications.

Research Insights

Studies have demonstrated that derivatives of this compound exhibit potent antibacterial and antifungal activities against several agricultural pathogens. For example, derivatives showed significant inhibition against Edwardsiella tarda and Candida albicans, suggesting potential use in crop protection .

Material Science

Beyond biological applications, the unique structure of this compound may contribute to the development of novel materials with specific electronic or optical properties.

Innovative Applications

Recent research has explored the synthesis of materials incorporating this compound for use in sensors and electronic devices. The inherent properties of the pyridine and pyrimidine rings can enhance the performance characteristics of these materials .

Comparison with Similar Compounds

Structural Analogs and Their Physical Properties

The following table summarizes structurally related pyridine-methanol derivatives and their key physical properties:

Key Observations :

- The introduction of halogens (e.g., iodine, chlorine, bromine) increases molecular weight significantly compared to methyl-substituted derivatives .

- Methyl and methoxy groups enhance hydrophobicity, which may improve membrane permeability in biological systems .

Pyrimidine-Linked Derivatives

Compounds incorporating pyrimidine rings, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (12A), exhibit potent vacuole-inducing (methuosis) activity in cancer cells. The pyrimidine moiety facilitates interactions with kinase domains, while the methanol group may enhance solubility or hydrogen bonding . In contrast, (5-(pyridazin-3-yl)pyridin-3-yl)methanol (), which replaces pyrimidine with pyridazine, shows enzyme inhibitory properties, suggesting that the heterocycle's electronic configuration critically influences target specificity .

Halogenated Derivatives

Halogenated analogs like (5-Iodopyridin-3-yl)methanol and (5-Bromo-2-chloropyridin-3-yl)methanol are primarily used as synthetic intermediates. Their bulky substituents may hinder biological activity but improve stability in cross-coupling reactions for drug development .

Amino-Substituted Derivatives

2-(Methylamino)pyridine-3-methanol () demonstrates the role of amino groups in modulating pharmacokinetic profiles.

Preparation Methods

Multi-Step Synthesis via Pyridine N-Oxide Intermediate

A well-documented synthetic route involves the preparation of key intermediates starting from nicotinic acid derivatives, as outlined in a four-step procedure:

Step 1: Esterification of Nicotinic Acid

Nicotinic acid is esterified using ethanol and catalytic sulfuric acid under reflux at 85 °C for 8 hours to yield ethyl nicotinate with a high yield (~98%). The reaction is monitored by TLC and purified by extraction and drying steps.

Reaction conditions: Ethanol, H₂SO₄ catalyst, reflux, 8 h, 85 °C.

Yield: 98% ethyl nicotinate.Step 2: Oxidation to Pyridine N-Oxide

Ethyl nicotinate is oxidized using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0 °C to room temperature overnight to form the pyridine N-oxide intermediate.

Reaction conditions: mCPBA, DCM, 0 °C to RT, overnight.

Yield: 98%.Step 3: Nucleophilic Substitution with Trimethylsilyl Cyanide (TMSCN)

The pyridine N-oxide undergoes nucleophilic substitution at the ortho position with TMSCN to introduce a cyano group.Step 4: Reduction to (5-(Pyrimidin-2-yl)pyridin-3-yl)methanol

The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to convert the nitrile to the corresponding primary alcohol, yielding the target compound.

This sequence provides a moderate overall yield and allows for structural modifications at various stages.

Alternative Synthetic Strategies Using Condensation and Cyclization

Other methods involve condensation reactions between pyridine and pyrimidine derivatives, followed by selective functional group transformations:

Condensation of Pyridine Derivatives with Amino Pyrimidines

Pyrimidin-2-yl substitution on the pyridine ring can be achieved by condensation of amino-substituted pyrimidines with halogenated pyridine intermediates under basic conditions or via palladium-catalyzed cross-coupling reactions.Functional Group Modification to Introduce Methanol Group

The hydroxymethyl group at the 3-position of pyridine can be introduced by reduction of corresponding aldehydes or nitriles, or via nucleophilic substitution reactions using formaldehyde derivatives. These steps often require careful control of reaction temperature and pH to avoid side reactions.

Catalysis and Nanoparticle-Assisted Synthesis

Recent advances include the use of magnesium oxide nanoparticles as catalysts to enhance reaction efficiency and selectivity in pyridine-pyrimidine derivative synthesis:

- MgO Nanoparticles Catalysis

Magnesium oxide nanoparticles catalyze the reaction of carboxylic acid derivatives with amines to form pyridin-3-yl-pyrimidin-2-yl compounds under mild conditions (-5 to 0 °C), followed by stirring at room temperature. This method allows for high purity and crystallinity of the product after recrystallization.

Advantages: Mild conditions, catalyst recyclability, improved yields.

Procedure: Reaction in dry chloroform with triethylamine, followed by evaporation and recrystallization.

Catalyst handling: Nanoparticles are separated by nanofiltration and reused after washing and drying.

Data Summary Table of Preparation Methods

| Step/Method | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification of Nicotinic Acid | Ethanol, H₂SO₄, reflux 85 °C, 8 h | Ethyl nicotinate | 98 | Monitored by TLC, extraction purification |

| Oxidation to Pyridine N-Oxide | mCPBA, DCM, 0 °C to RT, overnight | Pyridine N-oxide | 98 | Flash chromatography purification |

| Nucleophilic Substitution (TMSCN) | TMSCN, nucleophilic substitution | Cyano-substituted pyridine intermediate | Moderate | Ortho substitution on pyridine N-oxide |

| Reduction to Methanol Derivative | Na, NH₄Cl in EtOH | This compound | Moderate | Converts nitrile to primary alcohol |

| MgO Nanoparticles Catalysis | MgO NPs, triethylamine, dry CHCl₃, -5 to 0 °C | Pyridin-3-yl-pyrimidin-2-yl derivatives | High | Catalyst recyclable, mild conditions |

Research Findings and Practical Considerations

- The multi-step synthesis starting from nicotinic acid esters is reliable and yields pure intermediates suitable for further functionalization.

- The oxidation to pyridine N-oxide is a critical step that enables regioselective substitution at the ortho position, facilitating the introduction of the cyano group, a precursor to the methanol functionality.

- Reduction of nitriles to primary alcohols requires careful control of reducing agents and conditions to avoid over-reduction or side reactions.

- Nanoparticle catalysis offers a greener and more efficient alternative, reducing reaction times and improving yields, with the added benefit of catalyst recyclability.

- Cross-coupling and condensation methods provide flexibility in modifying the pyridine-pyrimidine scaffold but may require more complex purification steps.

Q & A

Q. What synthetic methodologies are recommended for preparing (5-(pyrimidin-2-yl)pyridin-3-yl)methanol?

The synthesis typically involves multi-step reactions starting with functionalized pyridine and pyrimidine precursors. A common approach includes:

- Step 1 : Coupling a pyridine derivative (e.g., 5-bromopyridin-3-ylmethanol) with a pyrimidine boronic acid via Suzuki-Miyaura cross-coupling under palladium catalysis. Reaction conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M), in a dioxane/water (3:1) solvent system at 80–90°C for 12–24 hours .

- Step 2 : Reduction of intermediate carbonyl groups (if present) using LiAlH₄ or NaBH₄ in THF/MeOH at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) followed by recrystallization from ethanol/water mixtures.

Q. How is the structure of this compound validated experimentally?

Key techniques include:

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL-2018 for refinement) to determine bond lengths (e.g., C–N: ~1.34 Å, C–O: ~1.43 Å) and dihedral angles between pyridine and pyrimidine rings .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the hydroxymethyl group appear at δ ~4.6 ppm (¹H) and δ ~60–65 ppm (¹³C). Aromatic protons in pyridine/pyrimidine rings resonate between δ 7.5–9.0 ppm .

- HRMS : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., C₁₀H₁₀N₃O: 188.0822 g/mol).

Q. What are the stability considerations for this compound under different storage conditions?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxymethyl group.

- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

Q. How does the compound behave in aqueous versus organic solvents?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO: ~15 mg/mL; DMF: ~12 mg/mL). Low solubility in water (<1 mg/mL) due to aromatic stacking .

- Reactivity : The hydroxymethyl group undergoes oxidation to carboxylic acids (e.g., with KMnO₄ in acidic conditions) or esterification (e.g., acetyl chloride in CH₂Cl₂) .

Q. What analytical techniques are used to assess purity?

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient; retention time: ~8.2 min).

- TLC : Rf ~0.4 (silica gel, ethyl acetate:hexane 1:1).

- Elemental analysis : %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in crystallographic data between batches be resolved?

- Multi-dataset refinement : Compare datasets from multiple crystals using SHELXL’s TWIN/BASF commands to identify twinning or disorder.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to validate experimental bond angles/energies .

- Statistical validation : Apply R-factor analysis (e.g., Rint < 5%) and check for outliers in displacement parameters .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Key interactions include π-π stacking with pyrimidine and hydrogen bonding via the hydroxymethyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How is the compound’s bioactivity profile evaluated in vitro?

- Kinase inhibition assays : Measure IC₅₀ values against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kinase assays. Typical IC₅₀ range: 0.1–10 µM .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀: ~5 µM). Compare with positive controls (e.g., doxorubicin) .

Q. What strategies optimize synthetic yield when scaling up production?

- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., Suzuki coupling completed in 2 hours vs. 24 hours in batch) .

- Catalyst screening : Test Pd-XPhos/G3 for higher turnover (TON > 500) and lower metal leaching .

- Process analytics : In-line FTIR monitors reaction progress to minimize byproducts .

Q. How are mechanistic pathways elucidated for unexpected side reactions?

- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the hydroxymethyl group.

- LC-MS/MS : Identify intermediates (e.g., oxidized aldehydes) with m/z 186.1 [M+H]⁺ .

- Kinetic studies : Variable-temperature NMR (25–80°C) to determine activation energy (Ea) for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.